

Spectroscopic Profile of Dihydrooxoepistephamiersine: A Technical Guide

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Compound of Interest

Compound Name: *Dihydrooxoepistephamiersine*

Cat. No.: *B15586841*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the hasubanan alkaloid, **Dihydrooxoepistephamiersine**, also referred to as dihydrooxostephamiersine. The information compiled herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts.

Core Spectroscopic Data

The structural elucidation of **Dihydrooxoepistephamiersine** relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from ^{13}C NMR spectroscopy. At present, detailed ^1H NMR and comprehensive mass spectrometry data are not publicly available in tabulated form.

^{13}C Nuclear Magnetic Resonance (NMR) Data

The ^{13}C NMR spectrum of **Dihydrooxoepistephamiersine** was first reported as part of a broader study on hasubanan alkaloids. The chemical shifts provide a fingerprint of the carbon skeleton of the molecule.

Carbon Atom	Chemical Shift (δ , ppm)
C-9	Higher field than morphinan alkaloids
N-CH ₃	27.7
C-16	Signal present due to carbonyl function

Note: Specific chemical shifts for all carbon atoms are not fully detailed in the available literature. The provided data highlights key characteristic resonances.

Experimental Protocols

The acquisition of reliable spectroscopic data is contingent on precise experimental methodologies. The following sections describe the general procedures employed for the analysis of hasubanan alkaloids.

NMR Spectroscopy

Instrumentation: NMR spectra for related hasubanan alkaloids have been recorded on spectrometers operating at frequencies ranging from 22.5 MHz to 125 MHz for ¹³C nuclei.

Sample Preparation: Samples are typically dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

Data Acquisition: Standard pulse sequences are used to acquire ¹³C spectra. Techniques such as low-power ¹H irradiation, including long-range selective proton decoupling (LSPD), selective proton decoupling (SPD), and gated decoupling with NOE mode operations, have been applied for full signal assignments of hasubanan alkaloids.

Mass Spectrometry

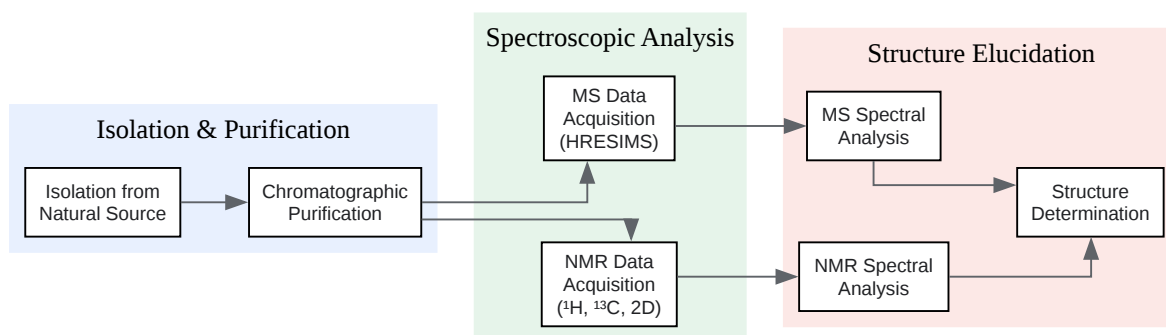
Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is a common technique for determining the elemental composition and exact mass of hasubanan alkaloids.

Sample Preparation: The alkaloid sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after chromatographic separation.

Data Acquisition: Mass spectra are acquired in positive ion mode, as the nitrogen atom in the alkaloid structure is readily protonated. This allows for the determination of the protonated molecular ion $[M+H]^+$, from which the molecular weight and formula can be deduced.

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data for a natural product like **Dihydrooxoepistephamiersine** follows a logical progression. The following diagram illustrates a typical workflow from sample isolation to data analysis.



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Caption: General workflow for the isolation and spectroscopic characterization of natural products.

Further research is required to obtain and publish the complete ^1H NMR and detailed mass spectral data for **Dihydrooxoepistephamiersine** to provide a comprehensive spectroscopic profile for the scientific community.

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